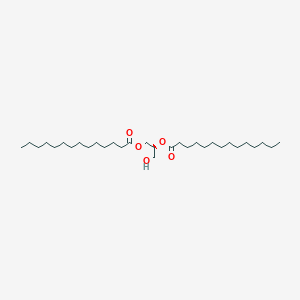

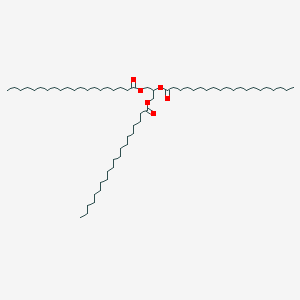

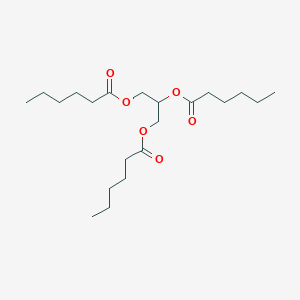

1,2-Dimyristoyl-sn-glycerol

Descripción general

Descripción

1,2-Dimyristoil-sn-glicerol es un diacilglicerol saturado con cadenas laterales de ácido mirístico unidas tanto en las posiciones sn-1 como sn-2. Es un sólido blanco a blanquecino a temperatura ambiente y es conocido por su papel como un segundo mensajero débil en la activación de la proteína quinasa C (PKC) .

Mecanismo De Acción

El 1,2-Dimyristoil-sn-glicerol actúa como un segundo mensajero débil para la activación de la proteína quinasa C. Se une al dominio regulador de la proteína quinasa C, induciendo un cambio conformacional que activa la enzima. Esta activación conduce a la fosforilación de varias proteínas diana involucradas en las vías de señalización celular .

Análisis Bioquímico

Biochemical Properties

1,2-Dimyristoyl-sn-glycerol is known to interact with PKC, a family of protein kinase enzymes involved in controlling the function of other proteins through phosphorylation . The interaction between 1,2-DMG and PKC is a weak activation, suggesting that it may modulate the activity of these enzymes rather than strongly activating them .

Cellular Effects

This compound has been found to promote the adhesion of nanoparticles to bio-membranes, which could enhance the delivery of therapeutic agents to cells . It has also been used in the preparation of liposomes, small vesicles used to deliver drugs and other substances into cells .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a second messenger in the activation of PKC . PKC plays a crucial role in several signal transduction pathways, regulating cellular responses such as proliferation, differentiation, and secretion .

Dosage Effects in Animal Models

It has been used in studies involving the delivery of nanoparticles to the brain in rats .

Transport and Distribution

This compound has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting it may influence the transport and distribution of these particles within cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1,2-Dimyristoil-sn-glicerol se puede sintetizar mediante la esterificación de glicerol con ácido mirístico. La reacción típicamente involucra el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico bajo condiciones de reflujo. La mezcla de reacción luego se purifica mediante recristalización o cromatografía para obtener el producto deseado .

Métodos de producción industrial

La producción industrial de 1,2-Dimyristoil-sn-glicerol involucra procesos de esterificación similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas de purificación automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1,2-Dimyristoil-sn-glicerol experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en monoacilgliceroles o ácidos grasos libres.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos éster son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos principales formados

Oxidación: Cetonas, ácidos carboxílicos.

Reducción: Monoacilgliceroles, ácidos grasos libres.

Sustitución: Varios derivados de glicerol sustituidos.

Aplicaciones Científicas De Investigación

El 1,2-Dimyristoil-sn-glicerol tiene varias aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar el comportamiento e interacciones lipídicas.

Biología: Investigado por su papel en la señalización celular y la dinámica de las membranas.

Medicina: Explorado por su potencial en sistemas de administración de fármacos y como componente en formulaciones a base de lípidos.

Industria: Utilizado en la formulación de cosméticos y productos de cuidado personal

Comparación Con Compuestos Similares

Compuestos similares

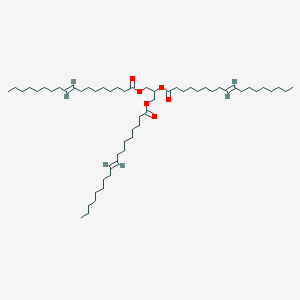

1,2-Dipalmitoil-sn-glicerol: Otro diacilglicerol saturado con cadenas laterales de ácido palmítico.

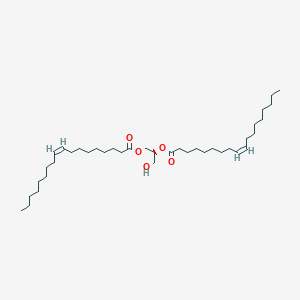

1,2-Dioleoil-sn-glicerol: Un diacilglicerol insaturado con cadenas laterales de ácido oleico.

1,2-Dimyristoil-sn-glicero-3-fosfo-rac-(1-glicerol): Un fosfoglicérido con cadenas de ácidos grasos similares

Singularidad

El 1,2-Dimyristoil-sn-glicerol es único debido a su composición específica de ácidos grasos y su papel como activador débil de la proteína quinasa C. Sus propiedades lo convierten en una herramienta valiosa en la investigación lipídica y sus aplicaciones en varios campos resaltan su versatilidad .

Propiedades

IUPAC Name |

[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBCSFJKETUREV-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182801 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(14:0/14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60562-16-5 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimyristin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMYRISTIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

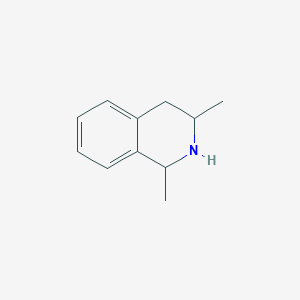

Feasible Synthetic Routes

Q1: What is the role of 1,2-Dimyristoyl-sn-glycerol in liposome studies?

A1: this compound (DMPC) is a commonly used phospholipid in creating model cell membranes (liposomes) for biomembrane research. These liposomes are crucial for studying membrane properties, drug delivery systems, and various medical and biotechnological applications. []

Q2: How does this compound interact with water molecules in a bilayer system?

A2: Research suggests that within a lipid bilayer, DMPC interacts with water in three distinct regions: 'headgroup water,' 'perturbed water' near the membrane/water interface, and 'free water' in the core. This interaction, influenced by temperature and headgroup type, provides insights into membrane structure and mechanics. []

Q3: Can this compound be used in studying peptide-lipid interactions?

A3: Yes, DMPC is valuable for studying peptide-lipid interactions. For example, it has been used to investigate how gramicidin A, a peptide, influences the clustering of specific phospholipid monomers within fluid bilayers. This interaction is further modulated by cholesterol. []

Q4: How does this compound contribute to the study of protein structures like gramicidin A?

A4: DMPC provides a suitable bilayer environment to investigate the structure of membrane-associated proteins like gramicidin A using techniques like solid-state 2H NMR spectroscopy. This approach helped determine the right-handed helix sense of the channel conformation of gramicidin A. []

Q5: Can this compound be used in studying the impact of nanoparticles on cell membranes?

A5: Yes, studies have used DMPC bilayers as model cell membranes to investigate how nanomaterials, like Keggin-type polyoxometalate clusters, interact with and potentially disrupt lipid structures. []

Q6: What is the significance of this compound in nanoparticle drug delivery systems?

A6: DMPC is an essential component in formulating lipid nanoparticles for drug delivery. It helps encapsulate therapeutic molecules like mRNA, protecting them from degradation and facilitating their delivery to target cells. The inclusion of other lipids like BMP alongside DMPC can further enhance the efficacy of these nanoparticles. []

Q7: How does this compound contribute to understanding drug delivery mechanisms?

A7: Researchers use single-particle tracking in conjunction with fluorescently labelled DMPC-containing lipid nanoparticles to study their internalization and endosomal sorting within cells. This provides crucial information about how different lipid compositions influence drug delivery efficacy. []

Q8: Does this compound have applications in developing vaccines?

A8: Research indicates the potential of DMPC in vaccine development. It has been used as a component in liposomal formulations for an anti-Pseudomonas vaccine. These formulations, containing the outer-membrane protein F (OprF) of Pseudomonas aeruginosa, showed promising results in inducing antibody production in mice. []

Q9: Can this compound act as a secondary messenger in biological systems?

A9: While not a direct secondary messenger, 1,2-Diacylglycerols, including this compound, can influence enzymatic activity. Research in Schistosoma mansoni suggests that diacylglycerols, potentially released from the breakdown of membrane anchors, might play a role in regulating acetylcholinesterase biosynthesis. []

Q10: Has this compound been used in studying the properties of ionic liquids in drug delivery?

A10: Yes, studies have explored incorporating ionic liquids with this compound to form lipid-based ionic liquids (LBILs). These LBILs show promise as biocompatible carriers for enhancing transdermal drug delivery. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)